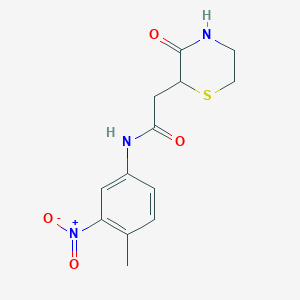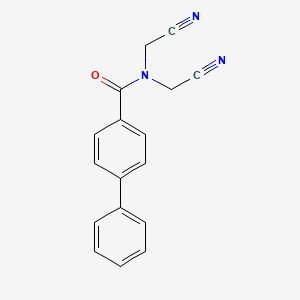
(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that includes a chlorobenzoyl group, a methoxy group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method includes the acylation of 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chlorobenzoyl position .
Scientific Research Applications
1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester: Shares the chlorobenzoyl and methoxy groups but has a different core structure.
3-chlorobenzoyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness: 1-(3-chlorobenzoyl)-8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H22ClNO2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C20H22ClNO2/c1-13-12-20(2,3)22(18-16(13)9-6-10-17(18)24-4)19(23)14-7-5-8-15(21)11-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
HLLGHFADSLEKIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=CC=C2OC)C(=O)C3=CC(=CC=C3)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(ethylsulfanyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11180626.png)


![N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B11180642.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11180645.png)
![N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11180649.png)
![6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
![1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide](/img/structure/B11180663.png)
![N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B11180669.png)
![1-[9-(2,4-Dimethoxyphenyl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B11180670.png)

![(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180672.png)
![2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180683.png)
